molecular formula C9H9NO B1593028 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 405174-46-1

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No.: B1593028
CAS No.: 405174-46-1
M. Wt: 147.17 g/mol
InChI Key: PKEROXFSBJBJPS-UHFFFAOYSA-N
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Description

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H9NO It is characterized by a fused pyridine and pyran ring system, with a methylene group at the 4-position of the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-3-(but-3-en-1-yloxy)pyridine as a starting material, which undergoes cyclization in the presence of a palladium catalyst to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydride to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methylene group allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these targets and modulating various biochemical pathways. This interaction is often mediated by the compound’s unique structure, which allows it to fit into specific binding pockets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is unique due to its specific substitution at the 4-position of the pyran ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocycles.

Properties

IUPAC Name

4-methylidene-2,3-dihydropyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-6-11-8-3-2-5-10-9(7)8/h2-3,5H,1,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEROXFSBJBJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCOC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621571
Record name 4-Methylidene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405174-46-1
Record name 3,4-Dihydro-4-methylene-2H-pyrano[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405174-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylidene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction tube was charged with 2-Bromo-3-but-3-enyloxy-pyridine (106 mg, 0.45 mmol), triphenylphosphine (35 mg, 0.133 mmol), palladium acetate (10 mg, 0.044 mmol), potassium acetate (223 mg, 2.27 mmol), tetraethylammonium chloride hydrate (151 mg, 0.91 mmol) and degassed DMF (2 mL). A rubber septum was used to seal the tube and the contents were then flushed several times with argon, then closed tightly with a cap. The mixture was heated at 110° C. under argon for 18 hours, cooled to room temperature then diluted with 200 mL ethyl acetate. The organic layer was washed with sat. NaHCO3, then brine and dried over Na2SO4. Evaporation of the solvent and purification of the residue by flash chromatography on silica gel, using 5% ethyl acetate in hexanes, afforded the title compound (35 mg, 52%) as white solid. 1H NMR (CDCl3) □ 2.79–2.84 (m, 2H), 4.25 (t, 2H, J=5.7 Hz), 5.06–5.08 (m, 1H), 6.19 (d, 1H, J=1.6 Hz), 7.08–7.17 (m, 2H), 8.20 (dd, 1H, J=1.6, 4.7 Hz); ES-MS m/z 148.0 (M+H).
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
151 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

An anhydrous DMF solution (120 mL) of 2-bromo-3-but-3-enyloxy-pyridine (6.43 g, 28.2 mmol) in a round bottom schlenk flask was degassed with argon using the freeze/pump/thaw method. To this freshly degassed solution was added triphenylphosphine (2.66 g, 10.2 mmol), palladium acetate (696 mg, 3.10 mmol), potassium acetate (13.84 g, 141 mmol), and tetraethylammoniumchloride hydrate (9.35 g, 56.4 mmol). The resultant mixture was heated at 110 IC under argon for 18 hours. The reaction mixture was cooled to room temperature and diluted with EtOAc (300 mL), brine (120 mL) and H2O (60 mL). The organic phase was separated and washed with brine (3×120 mL) and dried over Na2SO4. Evaporation of the solvent and purification of the residue by flash chromatograph on silica gel (Hexanes/EtOAc, 95:5) afforded 4-methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (2.8 g, 67%) as a white solid. 1H NMR (CDCl3) δ 2.79-2.86 (m, 2H), 4.25 (t, 2H, J=5.7 Hz), 5.08 (d, 1H, J=1.6 Hz), 6.19 (d, 1H, J=1.6 Hz), 7.08-7.17 (m, 2H), 8.20 (dd, 1H, J=4.7, 1.6 Hz).
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
13.84 g
Type
reactant
Reaction Step Two
Quantity
9.35 g
Type
catalyst
Reaction Step Two
Quantity
696 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 2
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 3
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 4
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 5
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 6
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

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